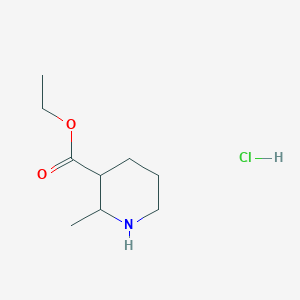

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride

Description

Structural Characterization of Ethyl 2-Methylpiperidine-3-Carboxylate Hydrochloride

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound encompasses a sophisticated arrangement of functional groups positioned around a six-membered saturated nitrogen heterocycle. The compound exhibits a fundamental piperidine ring system bearing both a methyl substituent at the second carbon position and an ethyl carboxylate functionality at the third carbon position, with the nitrogen atom protonated and associated with a chloride counterion. The molecular formula of the hydrochloride salt corresponds to C₉H₁₈ClNO₂, yielding a molecular weight of 207.70 grams per mole. This structural framework establishes the foundation for understanding the compound's stereochemical complexity and conformational behavior.

The three-dimensional arrangement of atoms within this compound directly influences its physical and chemical properties. The presence of the chloride ion creates specific electrostatic interactions with the protonated nitrogen center, fundamentally altering the electronic environment compared to the free base form. Research indicates that protonation of piperidine derivatives can significantly influence conformational preferences, with electrostatic interactions between substituents and the protonated nitrogen causing measurable conformational changes. The hydrochloride salt formation stabilizes specific geometric arrangements through ionic interactions, creating a more constrained molecular system compared to neutral piperidine derivatives.

International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, specifically designated as ethyl (2R,3R)-2-methyl-3-piperidinecarboxylate hydrochloride for one particular stereoisomeric form. This nomenclature precisely defines the constitutional arrangement of atoms while indicating the absolute stereochemical configuration at each chiral center. The compound exists as multiple constitutional isomers, including positional isomers where the substituents occupy different positions on the piperidine ring system. Structural databases reveal related constitutional isomers such as ethyl 1-methylpiperidine-3-carboxylate, which differs in the position of methyl substitution from the nitrogen atom to the second carbon position.

Constitutional isomerism in this compound class manifests through various structural arrangements of the methyl and carboxylate functionalities around the piperidine framework. The (2R,3R)-stereoisomer represents one specific constitutional arrangement, while alternative isomers such as (2R,3S)-ethyl 2-methylpiperidine-3-carboxylate hydrochloride demonstrate different spatial arrangements of identical functional groups. These constitutional differences profoundly impact the molecular properties, as evidenced by distinct Chemical Abstracts Service registry numbers for each isomeric form. The (2R,3R)-configuration carries the identifier 1820575-64-1, while related constitutional isomers possess unique registry numbers reflecting their distinct molecular architectures.

| Constitutional Isomer | Chemical Abstracts Service Number | Molecular Formula | Stereochemical Designation |

|---|---|---|---|

| (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride | 1820575-64-1 | C₉H₁₈ClNO₂ | (2R,3R) |

| (2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride | 1255099-39-8 | C₉H₁₈ClNO₂ | (2R,3S) |

| Ethyl 2-methylpiperidine-3-carboxylate (free base) | 90950-34-8 | C₉H₁₇NO₂ | Mixed stereoisomers |

Absolute Configuration Analysis of Chiral Centers

The absolute configuration analysis of this compound reveals two distinct chiral centers located at the second and third carbon atoms of the piperidine ring system. The (2R,3R)-stereoisomer demonstrates specific spatial arrangements where both chiral centers adopt R-configurations according to Cahn-Ingold-Prelog priority rules. This absolute configuration creates a specific three-dimensional molecular geometry that influences both the compound's conformational preferences and its potential biological activities. The presence of two chiral centers generates four possible stereoisomeric combinations, including (2R,3R), (2R,3S), (2S,3R), and (2S,3S) configurations, each representing distinct molecular entities with unique physical and chemical properties.

Crystallographic studies of related piperidine derivatives demonstrate that absolute configuration significantly impacts molecular packing and conformational stability. Research on chiral piperidine compounds indicates that the spatial arrangement of substituents around chiral centers directly influences the preferred chair conformation of the six-membered ring. The (2R,3R)-configuration establishes specific steric interactions between the methyl substituent at carbon-2 and the carboxylate functionality at carbon-3, creating preferential conformational arrangements that minimize energetic strain. These stereochemical considerations become particularly relevant in the hydrochloride salt form, where ionic interactions with the chloride counterion further constrain the molecular geometry.

Spectroscopic evidence supports the assignment of absolute configuration through nuclear magnetic resonance coupling patterns and chemical shift analysis. Studies of similar piperidine derivatives demonstrate that the stereochemical arrangement around chiral centers produces characteristic spectroscopic signatures that enable definitive configurational assignment. The (2R,3R)-stereoisomer exhibits specific coupling patterns between adjacent carbon-bound hydrogen atoms that reflect the spatial relationships established by the absolute configuration. These spectroscopic parameters provide experimental validation of the assigned stereochemical designations and confirm the structural integrity of the compound.

Conformational Dynamics in Piperidine Ring Systems

The conformational dynamics of this compound involve complex equilibria between multiple ring conformations, primarily centered around chair and half-chair arrangements of the six-membered piperidine ring. Research demonstrates that piperidine derivatives preferentially adopt chair conformations, similar to cyclohexane systems, but with significant modifications due to the presence of the nitrogen heteroatom and associated substituents. The protonated nitrogen in the hydrochloride salt fundamentally alters these conformational preferences compared to neutral piperidine derivatives, with electrostatic interactions influencing the energetic landscape of conformational interconversion.

Theoretical calculations indicate that the chair conformation represents the lowest energy arrangement for most piperidine derivatives, but the presence of substituents can significantly modify this preference. For this compound, the methyl group at carbon-2 can adopt either axial or equatorial orientations relative to the ring framework. Studies of related 2-methylpiperidine systems demonstrate that the methyl substituent preferentially occupies the axial position in nitrogen-acylated derivatives due to allylic strain effects and steric considerations. This conformational preference results from minimization of 1,3-diaxial interactions and optimization of orbital overlap between the nitrogen lone pair and adjacent sigma bonds.

| Conformational Parameter | Chair Conformation | Half-Chair Conformation | Twist-Boat Conformation |

|---|---|---|---|

| Ring Puckering Amplitude (Å) | 0.60-0.65 | 0.50-0.55 | 0.45-0.50 |

| Carbon-2 Methyl Orientation | Predominantly Axial | Variable | Equatorial |

| Nitrogen Hybridization | sp³ | sp² tendency | sp³ |

| Relative Energy (kcal/mol) | 0.0 (reference) | +1.2-2.0 | +2.5-3.5 |

The conformational interconversion barriers in piperidine systems involve multiple pathways, including nitrogen inversion and ring flipping mechanisms. Nuclear magnetic resonance studies of similar compounds reveal that nitrogen inversion occurs readily at room temperature with activation barriers typically ranging from 1.5 to 3.2 kilocalories per mole. The hydrochloride salt formation constrains nitrogen inversion due to the ionic interaction with the chloride counterion, potentially increasing the activation barrier for this process. Ring flipping mechanisms involve concerted motion of multiple ring atoms and typically require higher activation energies, particularly when bulky substituents are present at specific positions.

Properties

IUPAC Name |

ethyl 2-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXDWCJZWWWMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Methylation and Hydrogenation Approach

One well-documented method, adapted from related piperidine carboxylate syntheses, involves catalytic hydrogenation and reductive methylation steps under controlled conditions:

- Starting material: A suitable precursor such as a picolinic acid derivative or unsaturated piperidine intermediate.

- Catalysts: Platinum on carbon for hydrogenation; palladium on carbon for methylation.

- Solvents: Ethanol or methanol, chosen for their ability to dissolve reactants and facilitate azeotropic removal of water.

- Methylation agent: Paraformaldehyde, used as a safer alternative to toxic methylating agents like dimethyl sulfate.

- Reaction conditions: Hydrogen pressure typically around 10 atmospheres; temperature range 90–100°C.

- Water removal: Azeotropic distillation with toluene or ethanol as entrainers to minimize water content, which is critical for high yield.

- Isolation: After reaction completion, catalysts are filtered off, and the product is crystallized by cooling the ethanol solution to approximately 0°C.

- Conversion to hydrochloride: Introduction of hydrochloric acid gas into the ethanol solution to reach pH ~4, followed by crystallization, washing with ethanol, and drying at 100°C.

Outcome: This method yields the hydrochloride salt with high purity and yields up to 90–95%, with melting points typically around 262–265°C, indicating a well-defined crystalline product.

Esterification Route via Piperidine Intermediate

Another approach involves direct esterification of a substituted piperidine intermediate:

- Starting material: 2-methylpiperidine-3-carboxylic acid or its derivatives.

- Esterification reagents: Ethyl chloroformate or ethyl alcohol under acidic or basic catalysis.

- Reaction conditions: Controlled temperature to avoid side reactions; use of bases such as sodium hydroxide or potassium carbonate to facilitate ester formation.

- Purification: Recrystallization from ethanol or other suitable solvents to obtain the ethyl ester.

- Hydrochloride formation: Reaction of the free base with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt.

This method is widely used in laboratory and industrial settings due to its straightforwardness and scalability. Careful control of pH and temperature is essential to maximize yield and purity.

| Parameter | Reductive Methylation & Hydrogenation Method | Esterification of Piperidine Intermediate |

|---|---|---|

| Starting Materials | Picolinic acid derivatives | 2-Methylpiperidine-3-carboxylic acid |

| Key Catalysts | Pt/C for hydrogenation, Pd/C for methylation | None or acid/base catalysts |

| Methylation Agent | Paraformaldehyde | Not applicable |

| Solvents | Ethanol, methanol, toluene (for azeotrope) | Ethanol or ethyl alcohol |

| Reaction Temperature | 90–100°C | 40–80°C (varies) |

| Reaction Pressure | ~10 atm hydrogen | Atmospheric |

| Water Removal | Azeotropic distillation | Typically none |

| Yield (%) | 90–95 | 80–90 (dependent on conditions) |

| Purification | Crystallization, washing with ethanol | Recrystallization |

| Product Form | Hydrochloride salt | Hydrochloride salt |

| Melting Point (°C) | 262–265 | ~260–265 |

- The reductive methylation method offers higher purity and yield due to in situ methylation under hydrogen atmosphere and efficient water removal.

- Use of paraformaldehyde as a methylating agent reduces toxic by-products compared to traditional methylation agents.

- Azeotropic distillation is critical in removing water formed during the reaction, which otherwise lowers yield.

- The hydrochloride salt formation by hydrochloric acid gas introduction ensures crystallinity and stability of the final product.

- Esterification methods are simpler but may require longer reaction times and careful pH control.

- Purification by recrystallization from ethanol is common to achieve >98% purity.

The preparation of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride primarily utilizes catalytic hydrogenation combined with reductive methylation under controlled hydrogen pressure and temperature, employing paraformaldehyde as a methylating agent and azeotropic distillation for water removal. This method provides high yields and purity suitable for research and industrial applications. Alternative esterification routes from piperidine carboxylic acid intermediates are also viable, especially for scale-up, with careful reaction and purification controls.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride serves as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Converting to ketones or carboxylic acids.

- Reduction : Transforming the ester group into alcohols.

- Substitution : Facilitating nucleophilic substitution reactions to introduce new functional groups.

Pharmaceutical Development

This compound is extensively investigated for its potential in drug development. Its structural features allow it to interact with biological targets, making it a candidate for designing new therapeutic agents. Notably, it has shown promise as an inhibitor of enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune response modulation.

Research indicates that this compound exhibits biological activities that could be beneficial for therapeutic applications. Studies focus on its binding affinities with various biological targets, elucidating mechanisms of action that may lead to advancements in cancer therapy and immunology .

Case Study 1: Drug Development

A study conducted on this compound explored its efficacy as an IDO1 inhibitor. The results indicated significant inhibition of the enzyme, suggesting potential use in cancer immunotherapy. The compound was tested alongside known inhibitors, demonstrating comparable or superior activity.

Case Study 2: Synthetic Pathways

Research into synthetic pathways involving this compound revealed its utility in creating diverse piperidine derivatives. The versatility of the compound allows chemists to modify its structure easily, leading to novel compounds with varied biological activities. This adaptability is crucial for advancing pharmaceutical research .

Mechanism of Action

The mechanism of action of Ethyl 2-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Key structural analogs differ in substituent type, position, and stereochemistry, leading to distinct physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The 2-methyl group in the target compound increases logP compared to hydroxylated analogs (e.g., Ethyl 5-hydroxypiperidine-3-carboxylate HCl), which exhibit higher polarity and water solubility .

- Salt Effects : Hydrochloride salts universally enhance aqueous solubility, crucial for drug formulation. For example, Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate HCl (CAS 176524-06-4) has improved stability over freebase forms .

- Stereochemistry : The trans configuration in Ethyl (2R,3S)-2-methylpiperidine-3-carboxylate confers distinct spatial arrangement compared to cis isomers, affecting receptor binding in bioactive contexts .

Biological Activity

Ethyl 2-methylpiperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula: C9H16ClN O2

- Molecular Weight: 201.68 g/mol

The compound features a piperidine ring that is commonly associated with various biological activities, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, leading to various biological effects. The exact pathways depend on the context of its application:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could modulate receptor activities, influencing cellular signaling processes.

Pharmacological Applications

Research indicates that compounds with piperidine structures often exhibit diverse biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Potential: Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Studies:

- Anticancer Activity:

- Pharmacokinetic Properties:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-methylpiperidine-3-carboxylate | C9H17NO2 | Contains a methyl group at position 2, enhancing lipophilicity. |

| 1-Ethyl-3-methylpiperidine-3-carboxylic acid | C9H17NO2 | Lacks ester functionality, potentially altering solubility and reactivity. |

| Ethyl piperazine-1-carboxylate | C7H14N2O2 | Features a piperazine ring instead of piperidine, affecting biological activity profiles. |

Q & A

Q. What are the common synthetic routes for Ethyl 2-methylpiperidine-3-carboxylate hydrochloride?

The synthesis typically involves esterification and subsequent hydrochlorination. For example, piperidine derivatives can be functionalized via nucleophilic substitution or condensation reactions. Ethyl esters are often synthesized by reacting carboxylic acids with ethanol under acid catalysis. Purity validation (≥95% by HPLC) and isolation techniques, such as recrystallization or column chromatography, are critical to obtaining high yields .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% is typical for research-grade material) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, particularly when resolving stereochemical ambiguities .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation or oxidation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and X-ray crystallography results?

- Cross-Validation : Re-run NMR under optimized conditions (e.g., variable-temperature NMR for dynamic effects).

- Check for Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms that may alter spectroscopic signatures .

- Refinement Software : Employ SHELXL for high-resolution crystallographic refinement, which accounts for thermal motion and disorder in the lattice .

Q. What strategies optimize reaction yields during synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for esterification efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) often enhance nucleophilic substitution rates.

- Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like decarboxylation .

Q. How to employ SHELX programs for crystallographic refinement of this compound?

- Data Collection : Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å).

- Structure Solution : Apply SHELXD for direct methods or SHELXS for Patterson-based solutions.

- Refinement : Iteratively adjust atomic positions and thermal parameters in SHELXL, using Fo-Fc maps to model hydrogen bonding and solvent molecules .

Q. How to interpret conflicting solubility data from different experimental setups?

- Solvent Polarity : Test solubility in a gradient (e.g., hexane → DMSO) to identify solvent-solute interactions.

- pH Dependence : Evaluate solubility in buffered solutions (pH 1–14), as the hydrochloride salt may dissociate in basic conditions .

- Dynamic Light Scattering (DLS) : Assess aggregation states that may artificially reduce measured solubility .

Q. What methodologies address compound degradation during long-term storage?

- Stability Studies : Conduct accelerated aging tests (40°C/75% RH) with periodic HPLC analysis to track degradation products.

- Lyophilization : Convert to a stable amorphous form if crystalline degradation is observed.

- Inert Atmosphere Storage : Use argon-filled vials to minimize oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.